C3-Amide-C4-NH2

ADC linker PROTAC linker physicochemical properties

Optimizing linker length is critical for ADC intratumoral payload concentration and PROTAC ternary complex geometry, yet sourcing well-characterized, single-length alkyl linkers remains a bottleneck. C3-Amide-C4-NH2 (CAS 65389-82-4) resolves this as a precisely defined C3/C4 alkyl tether with a terminal primary amine. - Enables direct EDC/NHS amide conjugation to carboxyl-containing payloads, eliminating orthogonal protecting groups. - Provides intermediate hydrophobicity for balanced membrane permeability vs. PEG-based and longer alkyl linkers. - Serves as a validated baseline comparator in systematic linker-length optimization studies (C3 vs. C4/C5/C8). Reliable supply with certificate of analysis (CoA) and ambient temperature shipping for rapid integration into your ADC or PROTAC development workflow.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B12404312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC3-Amide-C4-NH2
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCC(=O)NCCCCN
InChIInChI=1S/C8H18N2O/c1-2-5-8(11)10-7-4-3-6-9/h2-7,9H2,1H3,(H,10,11)
InChIKeyHQTYZWYSIZOPGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C3-Amide-C4-NH2 (CAS 65389-82-4): Alkyl Amide-Amine Linker Intermediate for ADC and PROTAC Synthesis


C3-Amide-C4-NH2 (N-(4-aminobutyl)butyramide, CAS 65389-82-4) is an alkyl-based bifunctional linker intermediate characterized by a butyramide backbone and a terminal primary amine group separated by a four-carbon alkyl chain, with a molecular weight of 158.24 g/mol and molecular formula C8H18N2O . This compound belongs to the class of hydrophobic alkyl linkers used in antibody-drug conjugate (ADC) and proteolysis-targeting chimera (PROTAC) construction, providing a non-cleavable, flexible tether between payload and targeting moiety [1]. Its terminal amine functionality enables conjugation via amide bond formation with carboxyl-containing payloads or ligands .

C3-Amide-C4-NH2 Procurement: Why Alkyl Chain Length and Spacer Composition Are Not Interchangeable


Alkyl amide-amine linkers cannot be arbitrarily substituted due to the critical dependence of conjugate performance on spacer length and hydrophobicity. Studies in ADC development demonstrate that linker length directly modulates intratumoral payload concentration and therapeutic efficacy, with C3-linked conjugates showing distinct efficacy profiles compared to C4, C5, and C8 analogs [1]. In PROTAC applications, the difference between a C3 alkyl tether versus a C5 or C8 homolog alters the achievable ternary complex geometry and cellular degradation efficiency [2]. Furthermore, substituting alkyl-based spacers with PEG-based alternatives introduces increased topological polar surface area and altered metabolic stability, fundamentally changing the conjugate's membrane permeability and systemic exposure profile [3]. The following evidence details the specific quantitative differentiation of C3-Amide-C4-NH2 relative to its closest structural analogs.

C3-Amide-C4-NH2 Evidence-Based Differentiation: Quantitative Comparison Against C2 and C5 Alkyl Linker Analogs


Molecular Weight and Spacer Length: C3-Amide-C4-NH2 Occupies a Distinct Physicochemical Middle Ground Between C2 and C5 Analogs

C3-Amide-C4-NH2 (MW 158.24 g/mol) provides an intermediate molecular weight and spacer length profile relative to the C2 homolog (C2-Amide-C4-NH2, MW 144.21 g/mol) and longer-chain alternatives such as C5-containing linkers . The compound features a butyramide (C3) carbonyl segment connected to a C4 alkyl-amine chain, yielding a total spacer length that is structurally distinct from the propionamide (C2) derivative [1]. This intermediate chain length confers a balance of flexibility and spatial separation between conjugation sites that is not achievable with shorter C2 analogs, while avoiding the excessive hydrophobicity and potential P-glycoprotein efflux susceptibility associated with C5 and longer alkyl tethers [2]. In ADC applications, linker chain length differences of a single methylene unit have been demonstrated to produce measurable changes in intratumoral payload accumulation and tumor growth inhibition [3].

ADC linker PROTAC linker physicochemical properties

Linker Length-Dependent ADC Efficacy: C3 Linkers Demonstrate Distinct Tumor Growth Inhibition Relative to C4/C5 Analogs

In a comparative study of anti-CD22 antibody-drug conjugates utilizing disulfide-linked maytansinoid (DMx) payloads, linker chain length produced a clear efficacy hierarchy: C3 < C4/C5/C8 < C1/C7/C2/C6 [1]. The C3-linked constructs demonstrated the lowest efficacy among all linker lengths tested in this series, which correlated with measured intratumoral DMx concentration (C3 < C4/C5/C8 < C1 < C7 < C2 < C6) [1][2]. While C1/C7/C2/C6-linked conjugates achieved 100% tumor growth inhibition (TGI), C3-linked constructs exhibited sub-maximal efficacy [1]. This structure-activity relationship establishes that the C3 spacer length constitutes a functionally distinct linker class with measurably different in vivo performance characteristics compared to both shorter (C1-C2) and longer (C4-C8) alternatives, underscoring that linker length is a non-interchangeable determinant of ADC therapeutic index [2].

ADC efficacy linker optimization tumor growth inhibition

Hydrophobic Alkyl Linker Advantages in PROTAC Cellular Permeability and Ternary Complex Formation

Alkyl-based linkers such as C3-Amide-C4-NH2 provide distinct permeability and ternary complex formation advantages compared to PEG-based alternatives. Studies demonstrate that replacing ether-rich PEG tethers with 4-6 carbon alkyl chains produces a left-shift in cellular DC50 values even when in vitro binding affinity remains unchanged, attributable to enhanced membrane translocation kinetics and reduced entropic penalty during ternary complex immobilization [1]. C3-C4 alkyl spacers lack recurring ether oxygens, thereby reducing topological polar surface area and sharpening the lipophilicity gradient across the lipid bilayer . Comparative analysis of C3, C5, and C8 alkyl linkers in PROTAC systems reveals that the C3 tether yields intermediate properties: C5 provides the highest sustained degradation signal, while C8 exhibits rapid wash-out due to P-glycoprotein-mediated efflux, positioning C3 as a balanced option when moderate hydrophobicity and reduced efflux susceptibility are desired [2][3].

PROTAC linker design membrane permeability

Terminal Amine Functionality Enables Direct Payload Conjugation via Amide Bond Formation

C3-Amide-C4-NH2 features a terminal primary amine group that enables direct conjugation to carboxyl-containing payloads, targeting ligands, or antibody lysine residues via standard amide bond formation chemistry using carbodiimide coupling reagents (EDC/NHS) . In contrast, many commercial ADC linkers require multi-step activation protocols—for example, maleimide-containing linkers (e.g., Mal-Phe-C4-Val-Cit-PAB-DMEA) necessitate thiol-maleimide conjugation to engineered cysteine residues, while Val-Cit-PAB linkers require specialized cathepsin B-cleavable dipeptide sequences and self-immolative spacers . The direct amine-carboxyl coupling pathway of C3-Amide-C4-NH2 eliminates the need for orthogonal protecting group strategies and thiol-reactive handles, streamlining synthetic workflows and reducing the number of chromatographic purification steps required for linker-payload conjugate preparation .

bioconjugation amide bond linker chemistry

C3-Amide-C4-NH2: Evidence-Supported Research Applications in ADC and PROTAC Development


ADC Linker Optimization Studies Requiring Defined C3 Baseline Comparators

Researchers conducting systematic linker length optimization for antibody-drug conjugates can employ C3-Amide-C4-NH2 as a C3-length baseline comparator. The established efficacy hierarchy from maytansinoid ADC studies (C3 < C4/C5/C8 < C1/C7/C2/C6) provides a quantitative framework for benchmarking novel C3-containing linker constructs against longer-chain alternatives [1]. This application is particularly relevant for teams evaluating non-cleavable alkyl linkers where subtle differences in spacer length directly impact intratumoral payload accumulation and therapeutic index [1][2].

PROTAC Lead Optimization Requiring Moderate-Hydrophobicity Alkyl Spacers

C3-Amide-C4-NH2 serves as an intermediate-hydrophobicity alkyl linker in PROTAC development programs where the linker composition is being optimized for cellular permeability and ternary complex formation efficiency. Comparative studies indicate that C3-C4 alkyl tethers provide balanced membrane translocation kinetics relative to PEG-based linkers (improved permeability) and longer alkyl chains (reduced efflux susceptibility compared to C8) [3][4]. This positions C3-Amide-C4-NH2 as a strategic tool compound when screening linker series to identify optimal hydrophobicity windows for specific target protein-E3 ligase pairs [3].

Amine-Terminated Linker-Payload Conjugate Synthesis via Amide Coupling

The terminal primary amine of C3-Amide-C4-NH2 enables direct conjugation to carboxyl-containing payloads via standard EDC/NHS amide bond formation chemistry . This synthetic route is particularly advantageous when constructing non-cleavable ADC linkers or when preparing linker-payload intermediates for subsequent antibody conjugation, as it eliminates the requirement for orthogonal protecting groups and thiol-reactive handles associated with maleimide-based linker systems .

Comparator Compound for PEG vs. Alkyl Linker Permeability Studies

Given the documented differences in membrane permeability between alkyl-based and PEG-based linkers—where 4-6 carbon alkyl chains produce left-shifted cellular DC50 values relative to PEG tethers with equivalent ligand binding [3]—C3-Amide-C4-NH2 can be utilized as a representative alkyl linker comparator in studies designed to quantify the permeability advantages conferred by reduced topological polar surface area [4]. Such comparisons are essential for establishing structure-permeability relationships that inform linker selection in both ADC and PROTAC lead optimization campaigns [3][4].

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